molecular formula C17H18N2O2 B5722808 N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide

N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide

Cat. No.: B5722808
M. Wt: 282.34 g/mol
InChI Key: HEDXCCXRAATJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Properties in Metal Complexes

N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide has been synthesized and studied for its coordination properties with different bivalent transition metal salts. Variations in the conjugated anions of these salts (Cl−, SO4−2, OAc−) have shown to influence the properties of the resulting metal complexes. These complexes have been characterized by various techniques and assessed for their antimicrobial, antioxidant, and antitumor activities. Notably, the Ni(II)-Bis(HL) complex displayed excellent antioxidant activity, while the Co(II)-Bis(HL) complex showed significant cytotoxicity towards liver cancer cells (Alkhamis et al., 2021).

Catalytic Applications

The compound has been used in the synthesis of mono oxovanadium(V) complexes for olefin oxidation, displaying significant catalytic potential. The catalysts derived from 3-hydroxy-2-naphthohydrazide have shown to be effective in oxidizing various types of olefins, including cyclic and bicyclic olefins (Monfared et al., 2010).

Structural Characterization and Crystallography

Studies on the structural characterization and crystallography of compounds derived from this compound have been conducted. These include investigations into their molecular conformation, crystal structures, and stabilization mechanisms (Cheng et al., 2012).

Biological Activities

Diorganotin(IV) complexes with Schiff bases derived from 3-hydroxy-2-naphthohydrazide have been synthesized and evaluated for their cytotoxic activities against various human carcinoma cell lines. These studies have highlighted the potential of these complexes in anticancer applications (Lee et al., 2013).

Applications in Sensor Technology

This compound derivatives have been utilized in sensor technology, particularly as fluorescent sensors for metal ion detection. These sensors have shown high sensitivity and specificity in detecting ions like Ni2+, demonstrating their potential in environmental monitoring (Liu et al., 2020).

Properties

IUPAC Name

N-(cyclohexylideneamino)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-11-13-7-5-4-6-12(13)10-15(16)17(21)19-18-14-8-2-1-3-9-14/h4-7,10-11,20H,1-3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDXCCXRAATJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Reactant of Route 2
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Reactant of Route 3
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Reactant of Route 4
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Reactant of Route 5
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Reactant of Route 6
Reactant of Route 6
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.